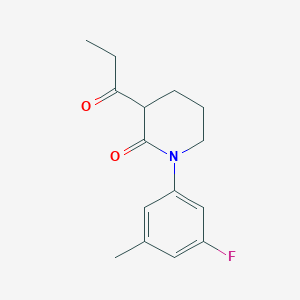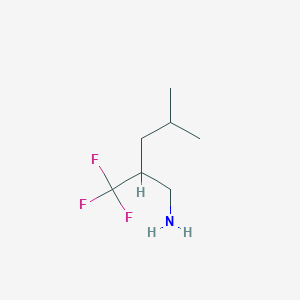
2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluoromethylated pentane backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane typically involves the introduction of the aminomethyl group onto a trifluoromethylated pentane precursor. One common method involves the reductive amination of a suitable ketone or aldehyde precursor using an amine source and a reducing agent. For example, the reaction of 1,1,1-trifluoro-4-methylpentan-2-one with formaldehyde and ammonia in the presence of a reducing agent like sodium cyanoborohydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving amine-containing compounds.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic and steric properties of the molecule. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-1,1,1-trifluoropropane
- 2-(Aminomethyl)-1,1,1-trifluorobutane
- 2-(Aminomethyl)-1,1,1-trifluorohexane
Uniqueness
2-(Aminomethyl)-1,1,1-trifluoro-4-methylpentane is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aminomethyl group provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C7H14F3N |
|---|---|
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
4-methyl-2-(trifluoromethyl)pentan-1-amine |
InChI |
InChI=1S/C7H14F3N/c1-5(2)3-6(4-11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
Clé InChI |
CRJZWERESTUTJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate](/img/structure/B13236579.png)
![8-[(Azetidin-3-yl)methoxy]quinoline](/img/structure/B13236594.png)
![2-[(4-Chlorophenyl)amino]acetonitrile hydrochloride](/img/structure/B13236598.png)

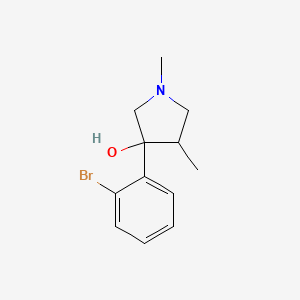
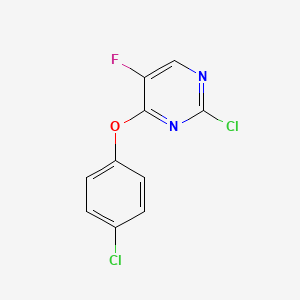
![1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid](/img/structure/B13236616.png)
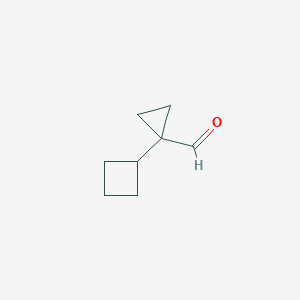
![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)
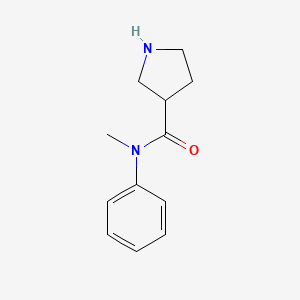
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)
